

# Isoxazole-3-carbonitrile thermodynamic properties and stability

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Isoxazole-3-carbonitrile*

Cat. No.: *B1322572*

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties and Stability of **Isoxazole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic and stability data for **isoxazole-3-carbonitrile** are not readily available in the public domain. Therefore, this guide provides data for the parent isoxazole and structurally related compounds to infer the probable properties of **isoxazole-3-carbonitrile**. The experimental protocols described are standardized methods widely used for the characterization of such heterocyclic compounds.

## Introduction

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry and materials science.<sup>[1][2][3]</sup> The introduction of a carbonitrile group at the 3-position significantly influences the electronic properties and reactivity of the isoxazole ring. Understanding the thermodynamic properties and stability of **isoxazole-3-carbonitrile** is crucial for its synthesis, handling, formulation, and the prediction of its behavior in various chemical and biological environments.

This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of **isoxazole-3-carbonitrile**, drawing upon data from the parent isoxazole and related derivatives.

## Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding its energy content and the feasibility of its formation and reactions.

### Enthalpy, Entropy, and Gibbs Free Energy

While specific experimental values for **isoxazole-3-carbonitrile** are not available, the data for the parent compound, isoxazole, provides a baseline for estimation. The presence of the electron-withdrawing nitrile group is expected to influence the overall thermodynamic stability.

Table 1: Thermodynamic Properties of Isoxazole

Property	Value	State	Reference
Enthalpy of Formation ( $\Delta_f H^\circ$ )	$77.0 \pm 1.7$ kJ/mol	Gas	[4]
Enthalpy of Combustion ( $\Delta_c H^\circ$ )	-1654.05 kJ/mol	Liquid	[5]
Enthalpy of Vaporization ( $\Delta_{vap} H^\circ$ )	$37.9 \pm 0.2$ kJ/mol	Liquid	[4]
Ionization Energy (IE)	$9.93 \pm 0.05$ eV	Gas	[4]
Proton Affinity (PAff)	848.60 kJ/mol	Gas	[5]
Gas Basicity (BasG)	816.80 kJ/mol	Gas	[5]

Note: The thermodynamic data provided is for the parent isoxazole (CAS 288-14-2).

### Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for compounds like isoxazole derivatives typically involves calorimetric techniques.

This method is used to determine the standard enthalpy of formation ( $\Delta_f H^\circ$ ).

- Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during combustion is measured by the temperature rise of the surrounding water bath.
- Methodology:
  - A pellet of the solid sample (or a sealed ampule for a liquid) is placed in the crucible of a combustion calorimeter.
  - The bomb is sealed, pressurized with oxygen, and placed in a calorimeter jacket containing a known volume of water.
  - The sample is ignited, and the temperature change of the water is recorded.
  - The specific standard combustion energy is calculated from the temperature change and the known heat capacity of the calorimeter system.<sup>[6]</sup>
  - The standard enthalpy of formation is then derived using Hess's law.

This technique is employed to measure the sublimation enthalpy ( $\Delta_{\text{sub}}H^\circ$ ), which is crucial for deriving the gas-phase enthalpy of formation from the solid-state value.

- Principle: The rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum is measured as a function of temperature. The vapor pressure can be calculated from this rate, and the sublimation enthalpy is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.<sup>[6]</sup>
- Methodology:
  - The sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
  - The cell is heated in a high-vacuum chamber.
  - The mass loss of the sample over time is measured using a microbalance.
  - These measurements are performed at various temperatures to determine the vapor pressure curve.

## Stability of Isoxazole-3-carbonitrile

The stability of **isoxazole-3-carbonitrile** is influenced by its chemical structure, particularly the isoxazole ring, which can be susceptible to cleavage under certain conditions.

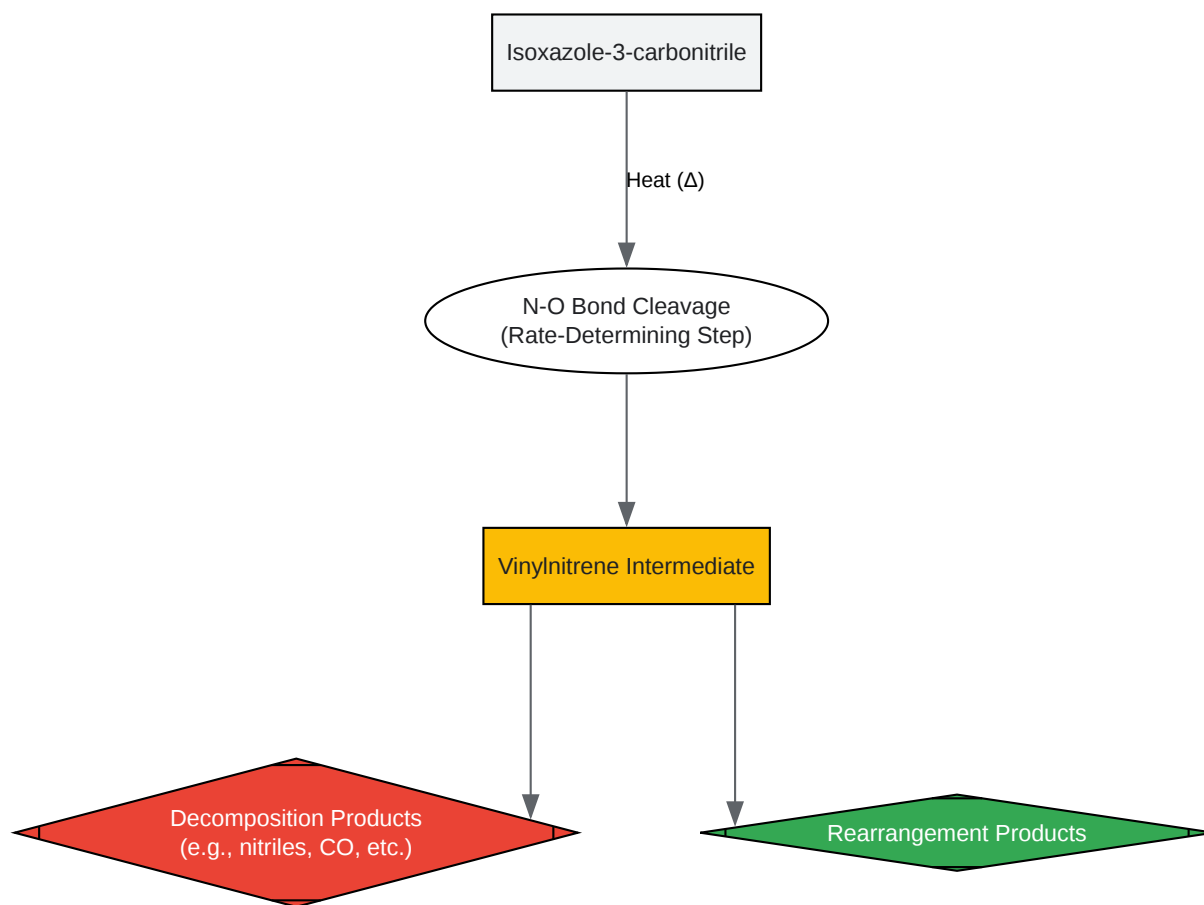
### Thermal Stability and Decomposition

Studies on the pyrolysis of isoxazole and its derivatives indicate that the initial step in thermal decomposition is the cleavage of the weak N-O bond.[7][8][9] For isoxazole itself, pyrolysis can lead to the formation of ketenimine and carbon monoxide, or isomerization to 3-hydroxypropenenitrile.[7][8] The presence of a nitrile group at the 3-position may influence the decomposition pathway.

Table 2: Physical Properties of **Isoxazole-3-carbonitrile**

Property	Value	Conditions	Reference
Boiling Point	70 °C	25 Torr	[10]
Density	1.25 ± 0.1 g/cm <sup>3</sup>	Predicted	[10]
Storage	Sealed in dry, store in freezer, under -20°C	[10][11]	

The recommended storage conditions at low temperatures suggest that the compound may have limited long-term stability at ambient temperatures.



[Click to download full resolution via product page](#)

Caption: A potential thermal decomposition pathway for **isoxazole-3-carbonitrile**.

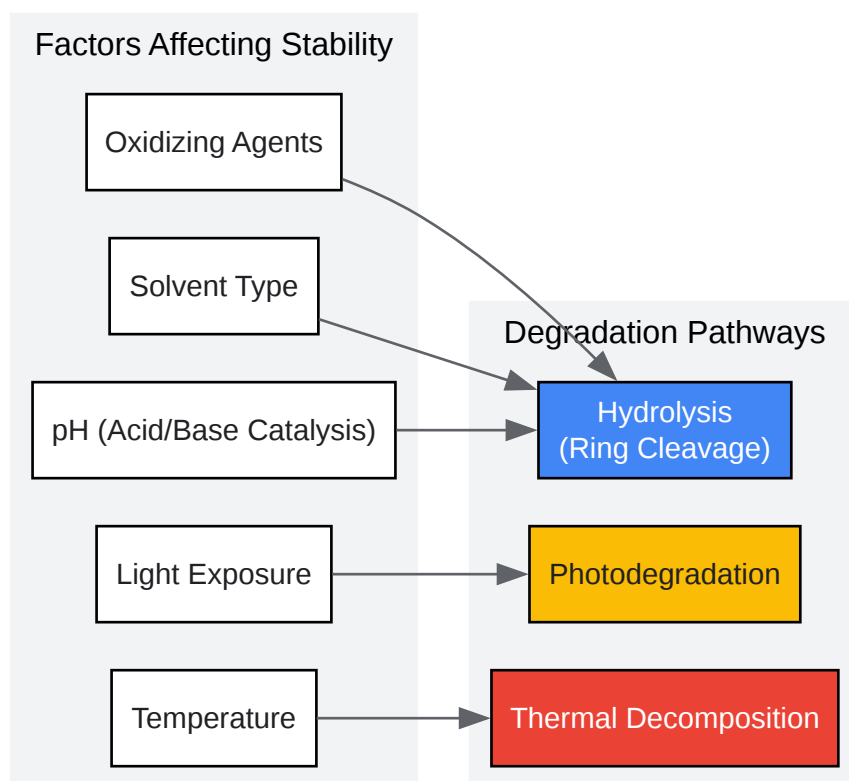
## Chemical Stability

The stability of isoxazole derivatives in solution is highly dependent on pH and the solvent used.<sup>[12][13]</sup>

- **Hydrolytic Stability:** The isoxazole ring is susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.<sup>[12][13]</sup> This can lead to the formation of various degradation products. For drug development purposes, it is crucial to assess the stability of

the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for formulation and storage.[12]

- **Photostability:** Aromatic and heterocyclic compounds can be prone to photodegradation.[12] It is recommended to store solutions of **isoxazole-3-carbonitrile** protected from light, for instance, by using amber vials.[12]
- **Reactivity:** The nitrile group and the isoxazole ring are both sites of potential chemical reactivity. For instance, studies on 4,6-dinitrobenzo[d]**isoxazole-3-carbonitrile** have shown that the cyano group can undergo nucleophilic addition.[14]



[Click to download full resolution via product page](#)

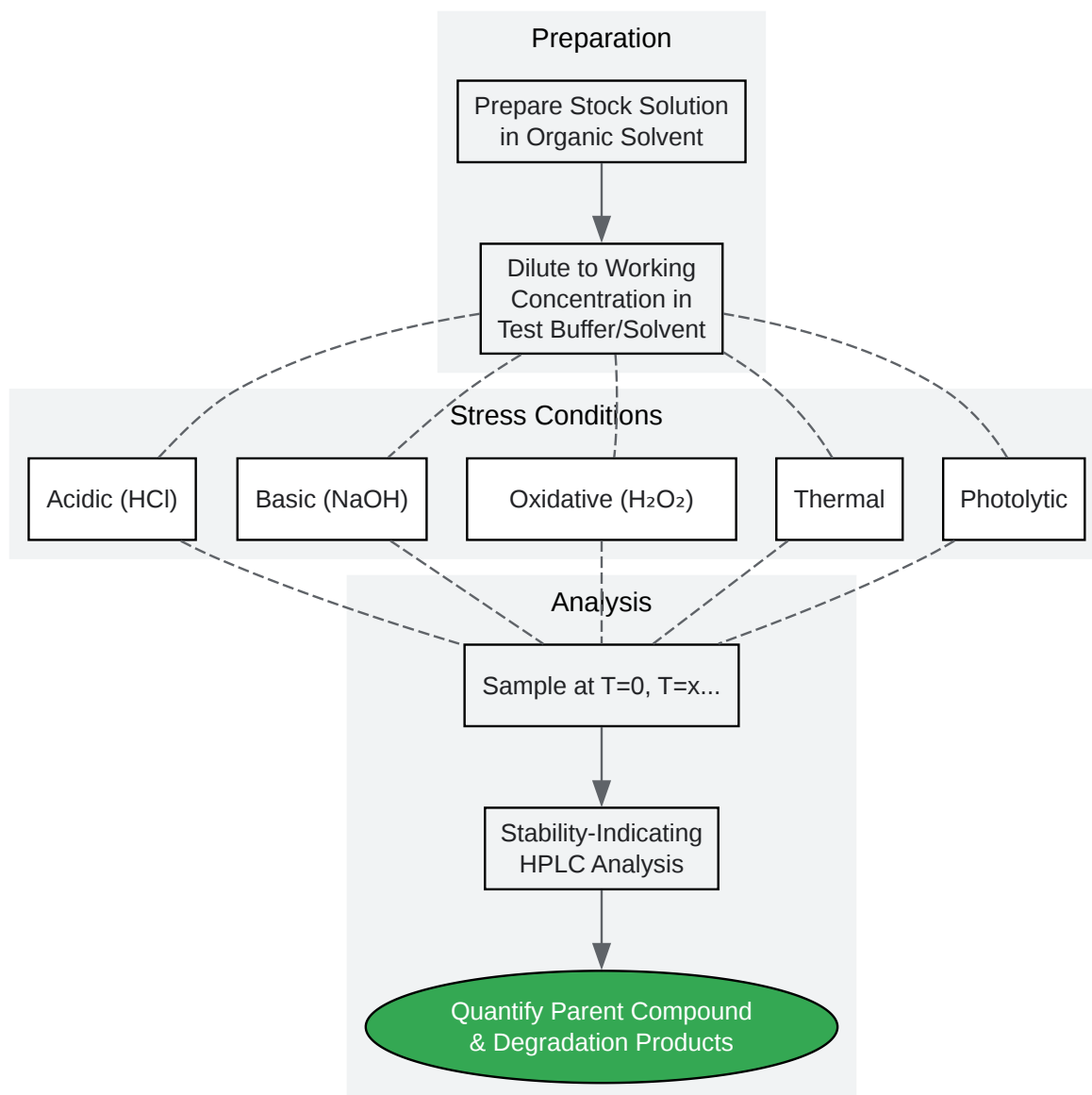
Caption: Key factors influencing the stability of the **isoxazole-3-carbonitrile** core.

## Experimental Protocols for Stability Assessment

A forced degradation study is a common method to evaluate the intrinsic stability of a drug substance by subjecting it to accelerated degradation conditions.

This protocol is adapted from general methods used for heterocyclic compounds in the pharmaceutical industry.[13]

- Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
- Methodology:
  - Sample Preparation: Prepare separate solutions of **isoxazole-3-carbonitrile** in a suitable solvent (e.g., acetonitrile/water). For solid-state testing, weigh the compound into vials.
  - Stress Conditions:
    - Acidic: Add 0.1 N HCl and incubate at a set temperature (e.g., 60°C).
    - Basic: Add 0.1 N NaOH and incubate.
    - Oxidative: Add 3% H<sub>2</sub>O<sub>2</sub> and incubate.
    - Thermal (Solution): Incubate the solution at 60°C.
    - Thermal (Solid): Place the solid sample in a 60°C oven.
    - Photolytic: Expose the solution/solid to high-intensity light (e.g., in an ICH-compliant light chamber).
  - Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).
  - Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a forced degradation study.

## Conclusion

While specific thermodynamic data for **isoxazole-3-carbonitrile** remains to be experimentally determined, the information available for the parent isoxazole and its derivatives provides a



solid foundation for understanding its properties. The compound is expected to have moderate thermal stability, with the N-O bond of the isoxazole ring being the most likely point of initial cleavage. Its chemical stability is highly dependent on the environment, with potential for hydrolysis under acidic or basic conditions and photodegradation. For any application in drug development or materials science, a thorough experimental evaluation of its thermodynamic properties and stability profile under relevant conditions is strongly recommended.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazole [webbook.nist.gov]
- 5. Isoxazole (CAS 288-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. ISOXAZOLE-3-CARBONITRILE CAS#: 68776-57-8 [amp.chemicalbook.com]
- 11. 68776-57-8|Isoxazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]

- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isoxazole-3-carbonitrile thermodynamic properties and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322572#isoxazole-3-carbonitrile-thermodynamic-properties-and-stability]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)